1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is notable for its stability and utility in various chemical processes, particularly in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong acids like TFA and HCl are used for Boc deprotection.
Major Products Formed: The major products formed from these reactions include various amine derivatives, carbamates, and other functionalized molecules.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate. The Boc group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
tert-Butoxycarbonyl group (Boc): A widely used protecting group for amines.
Carbobenzoxy (Cbz) group: Another protecting group used in peptide synthesis, cleaved by catalytic hydrogenation.
Fmoc group: A protecting group that is removed under basic conditions, commonly used in solid-phase peptide synthesis.
Uniqueness: 1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid is unique due to its stability and ease of removal under mild acidic conditions, making it highly suitable for complex synthetic processes.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-azete-4-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h5H2,1-4H3,(H,12,13) |
InChI Key |
SRHFXRFZYLECTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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